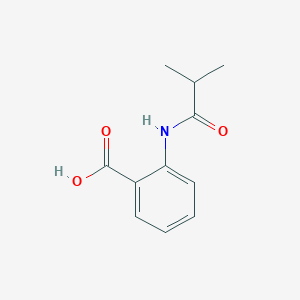

2-(Isobutyrylamino)benzoesäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoic acid derivatives is not explicitly detailed for 2-(isobutyrylamino)benzoic acid in the provided papers. However, the synthesis of related compounds involves the use of acid chlorides and amides of benzoic acids, which suggests that similar methods could potentially be applied to synthesize 2-(isobutyrylamino)benzoic acid. For example, the reaction of 2-(2-pyridylcarbonyl)benzoic acid with thionyl chloride leads to an intramolecular acylation product .

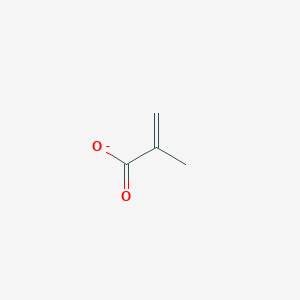

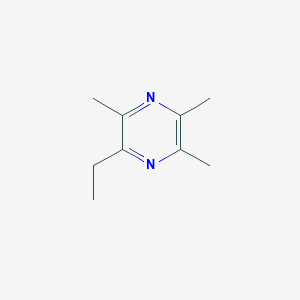

Molecular Structure Analysis

The molecular structure of 2-(isobutyrylamino)benzoic acid can be inferred to some extent from the related compounds discussed in the papers. The structure would likely feature a benzoic acid core with an isobutyrylamino substituent. The papers mention the formation of cyclic structures and isomerism in the case of related benzoic acid derivatives, which could also be relevant for the structural analysis of 2-(isobutyrylamino)benzoic acid .

Chemical Reactions Analysis

The chemical reactions of benzoic acid derivatives are complex and can involve various pathways. For instance, the papers describe the living cationic polymerization of isobutyl vinyl ether by benzoic acid derivatives, which indicates that benzoic acid derivatives can act as initiators in polymerization reactions . Additionally, the formation of isoindolines from the reaction of acid chlorides and amides with ammonia and primary amines suggests that 2-(isobutyrylamino)benzoic acid could potentially undergo similar reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(isobutyrylamino)benzoic acid are not directly reported in the papers, the properties of similar benzoic acid derivatives can provide some context. The papers indicate that the acidity of the benzoic acids affects the molecular weight distributions of the polymers formed during polymerization, which could imply that the physical properties of 2-(isobutyrylamino)benzoic acid may be influenced by its acidity and the nature of its substituents . The chemical properties, such as reactivity and stability, could also be inferred from the behavior of related compounds under various conditions .

Wissenschaftliche Forschungsanwendungen

Pharmazeutisches Wirkstoffdesign

2-(Isobutyrylamino)benzoesäure spielt eine entscheidende Rolle im Design neuer pharmazeutischer Wirkstoffe. Seine Struktur dient als Grundgerüst für die Entwicklung neuer Verbindungen mit potenziellen therapeutischen Anwendungen. So wurden beispielsweise Derivate dieser Verbindung synthetisiert und auf ihre antidiabetischen Eigenschaften hin untersucht, wobei sie sich als vielversprechend für PPARγ-Agonisten erwiesen .

Antimikrobielle Mittel

Die Forschung hat gezeigt, dass Derivate der this compound antimikrobielle Aktivität aufweisen. Diese Verbindungen wurden gegen verschiedene Bakterien- und Pilzstämme getestet, was ihr Potenzial als bakteriostatische und fungistatische Mittel zeigt .

Landwirtschaft

Im landwirtschaftlichen Bereich werden Benzoesäurederivate, darunter this compound, auf ihre Biostimulanz-Eigenschaften untersucht. Sie können als ergänzende Nährstoffquellen für Pflanzen dienen, die Ernteerträge steigern und durch die Reduzierung des Stickstoffaustrags ökologische Vorteile bieten .

Industrielle Anwendungen

In der Industrie wird this compound eingesetzt, um die Produktqualität und -effizienz in Fertigungsprozessen zu verbessern. Es ist wichtig, mit dieser Verbindung vorsichtig umzugehen, da in industriellen Umgebungen Gesundheits- und Sicherheitsaspekte zu berücksichtigen sind.

Umweltforschung

Umweltstudien konzentrieren sich auf die Auswirkungen von this compound auf Ökosysteme und ihre Rolle im Schadstoffmanagement. Sie wird auf ihre potenzielle Anreicherung in Wasserorganismen und die darauf folgenden Auswirkungen auf das Ökosystem untersucht.

Materialwissenschaften

Die einzigartigen chemischen Eigenschaften der this compound werden in der Materialwissenschaft genutzt, um neuartige Materialien mit maßgeschneiderten Eigenschaften zu entwickeln. Dazu gehört die Entwicklung von Materialien mit verbesserter thermischer Stabilität und mechanischer Festigkeit .

Biochemie

In der Biochemie ist die Verbindung an der Erforschung biosynthetischer Pfade beteiligt, insbesondere bei der Produktion von phenolischen Antioxidantien. Das Verständnis dieser Pfade ist entscheidend für die Entwicklung natürlicher Lebensmittelkonservierungsstoffe und Nahrungsergänzungsmittel .

Pharmakologie

Pharmakologische Forschung hat die Verwendung von this compound in Kokristallisationsprozessen untersucht, um die Löslichkeit und Bioverfügbarkeit von Arzneimitteln zu verbessern. Dieser Prozess kann die physikalisch-chemischen Eigenschaften von pharmazeutischen Wirkstoffen verbessern, ohne ihre pharmakologischen Wirkungen zu verändern .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 2-amino benzoic acid derivatives, have demonstrated antimicrobial activity against a panel of gram-positive, gram-negative bacterial, and fungal strains . This suggests that 2-(Isobutyrylamino)benzoic acid may also interact with microbial cells as its primary targets.

Mode of Action

It is known that similar compounds, such as 2-amino benzoic acid derivatives, exhibit bacteriostatic and fungistatic action . This suggests that 2-(Isobutyrylamino)benzoic acid may inhibit the growth of bacteria and fungi by interfering with their metabolic processes.

Biochemical Pathways

Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the growth and reproduction of microbial cells .

Result of Action

Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may result in the inhibition of microbial growth and reproduction .

Eigenschaften

IUPAC Name |

2-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-6-4-3-5-8(9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNWGZNJNJKROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358195 | |

| Record name | 2-(isobutyrylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17840-96-9 | |

| Record name | 2-(isobutyrylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17840-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

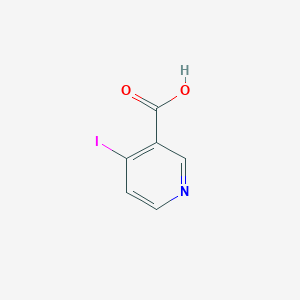

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)